![molecular formula C9H18N4 B1520018 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine CAS No. 1152841-43-4](/img/structure/B1520018.png)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine
Overview
Description
“1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 1152841-43-4 . It has a molecular weight of 182.27 . The compound is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a one-pot synthesis of a doubly pH-responsive schizophrenic diblock copolymer was achieved using RAFT aqueous dispersion polymerization . First, 2-(diethylamino)ethyl methacrylate (DEA) was homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 182.27 .Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, demonstrating potent cytotoxic activities against various cancer cell lines. These compounds, derived from reactions involving primary amines, exhibited significant growth inhibitory properties, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Metal Complexes Formation
1-[2-(diethylamino)ethyl]-3,5-dimethylpyrazole was used in synthesizing mononuclear Pd(II) and Pt(II) complexes. These complexes, characterized by their unique structural and NMR properties, indicate the compound's relevance in forming stable metal complexes with potential applications in catalysis and material science (Pons et al., 2010).
Enhancing Synthesis Efficiency
The compound facilitated a novel and environmentally friendly synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method offers advantages such as simple work-up, shorter reaction times, and higher yields, demonstrating the compound's role in improving synthetic efficiency (Wang et al., 2011).
Novel Heterocycle Synthesis
The compound has been instrumental in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This synthesis method is valuable for preparing N-fused heterocycle products, showcasing the compound's versatility in organic synthesis (Ghaedi et al., 2015).
Antitumor, Antifungal, and Antibacterial Properties
Pyrazole derivatives synthesized from hydroxymethyl pyrazole and primary amines were evaluated for their biological activities. These compounds exhibited significant antitumor, antifungal, and antibacterial properties, suggesting the potential of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine derivatives in developing new therapeutic agents (Titi et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
Similar compounds, such as hycanthone, have been found to inhibit certain enzymes, which could potentially lead to the accumulation of highly acetylated histones . This inhibition could result in changes at the cellular level, affecting the normal functioning of cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, pracinostat, has been found to have high systemic clearance and high volume of distribution at steady state . The oral bioavailability of Pracinostat varies among different species . These properties could potentially impact the bioavailability of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.
Result of Action
Similar compounds have been found to have significant antiproliferative activity against a wide variety of tumor cell lines .
Action Environment
It is known that the functionality of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate), can change depending on external temperature or ph stimuli . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research enzymes, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it may influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it may induce conformational changes that enhance enzyme activity. Changes in gene expression can also result from its interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy balance and overall metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles, where it can exert its effects more efficiently . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSJRTXOKYCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152841-43-4 | |
| Record name | 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



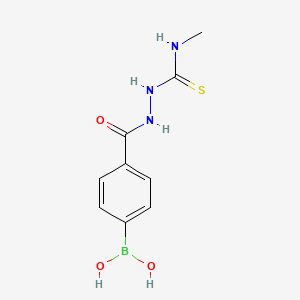
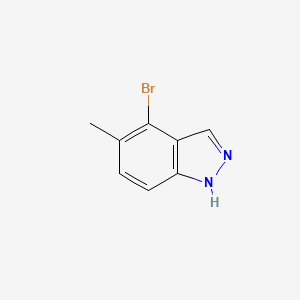
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
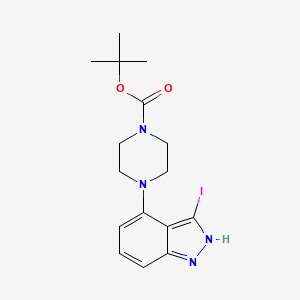
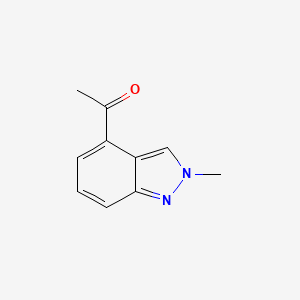
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
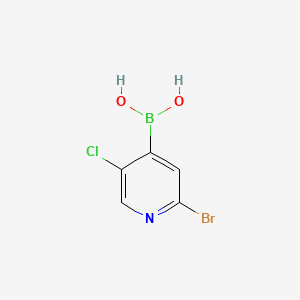
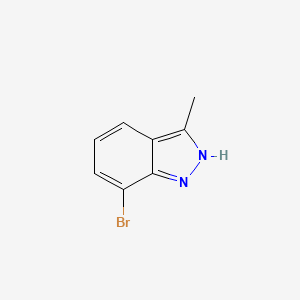
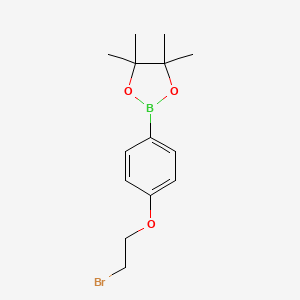

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)


